molecular formula C13H9ClFN5O2 B11391679 N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorobenzamide

N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorobenzamide

Cat. No.: B11391679
M. Wt: 321.69 g/mol
InChI Key: VGHKMJMUZSXIHK-UHFFFAOYSA-N
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Description

N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-FLUOROBENZAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with a chlorohydroxy group and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-FLUOROBENZAMIDE typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-methyl-7-hydroxy-1,2,4-triazolo[1,5-a]pyrimidine with chlorinating agents can yield the desired chlorinated intermediate .

This can be achieved by reacting the chlorinated intermediate with 4-fluorobenzoic acid or its derivatives under suitable coupling conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to alterations in cellular processes, such as cell cycle progression or apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-FLUOROBENZAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorohydroxy and fluorobenzamide groups enhances its potential as a versatile compound for various applications .

Properties

Molecular Formula

C13H9ClFN5O2

Molecular Weight

321.69 g/mol

IUPAC Name

N-(6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorobenzamide

InChI

InChI=1S/C13H9ClFN5O2/c1-6-9(14)11(22)20-13(16-6)18-12(19-20)17-10(21)7-2-4-8(15)5-3-7/h2-5H,1H3,(H2,16,17,18,19,21)

InChI Key

VGHKMJMUZSXIHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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